Luteoreticulina

Descripción general

Descripción

La luteoreticulina es un compuesto flavonoides que se encuentra en varias fuentes vegetales. Ha despertado un interés significativo en la investigación científica debido a sus posibles propiedades bioactivas y sus diversos efectos fisiológicos. El compuesto es conocido por sus actividades antioxidantes y antiinflamatorias, lo que lo convierte en objeto de estudio en varios campos, incluidos la química, la biología y la medicina .

Aplicaciones Científicas De Investigación

La luteoreticulina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de los flavonoides y los mecanismos de reacción.

Biología: Las propiedades antioxidantes y antiinflamatorias de la this compound la convierten en un tema de interés en los estudios biológicos, particularmente en la comprensión de los mecanismos de protección celular.

Medicina: Se están explorando los posibles efectos terapéuticos del compuesto para tratar diversas enfermedades, incluidos los trastornos inflamatorios y las afecciones relacionadas con el estrés oxidativo.

Industria: La this compound se utiliza en el desarrollo de antioxidantes naturales y agentes antiinflamatorios para aplicaciones farmacéuticas y cosméticas

Mecanismo De Acción

La luteoreticulina ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Elimina las especies reactivas del oxígeno y los radicales libres, protegiendo las células del daño oxidativo y reduciendo la disfunción celular relacionada con el estrés oxidativo.

Actividad antiinflamatoria: La this compound inhibe la producción de citocinas y mediadores proinflamatorios, lo que reduce la inflamación.

Dianas y vías moleculares: El compuesto se dirige a varias vías moleculares, incluida la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), que juega un papel crucial en la inflamación y la respuesta inmune.

Análisis Bioquímico

Biochemical Properties

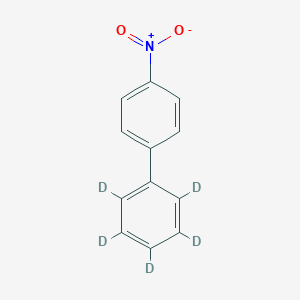

Luteoreticulin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a part of the complex polyketide biosynthesis pathway . The biochemical properties of Luteoreticulin are largely due to its nitro-containing structure .

Cellular Effects

It is known that Luteoreticulin has mosquitocidal and nematocidal activities , suggesting that it may influence cell function in these organisms.

Molecular Mechanism

The molecular mechanism of Luteoreticulin involves its role in the polyketide biosynthesis pathway . A ketoreductase domain in the polyketide synthase (PKS) assembly line represents a switch between diverging biosynthetic pathways leading either to the antifungal aureothin or to the nematicidal Luteoreticulin .

Metabolic Pathways

Luteoreticulin is involved in the complex polyketide biosynthesis pathway It interacts with various enzymes in this pathway

Métodos De Preparación

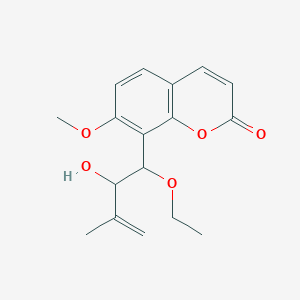

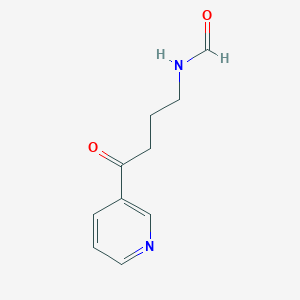

Rutas sintéticas y condiciones de reacción: La estructura y la estereoquímica de la luteoreticulina se han confirmado mediante la síntesis a partir del ácido a través del cierre de anillo del ácido 9-aril-2,6,8-trimetil-3,5-dioxonona-6,8-dienoico derivado . La ruta sintética implica los siguientes pasos:

Formación del ácido: El paso inicial implica la preparación del precursor ácido.

Cierre de anillo: El ácido derivado se somete a un cierre de anillo para formar this compound.

Métodos de producción industrial: La this compound es producida por varias especies de Streptomyces a través de vías de sintasa de poliquetidos. El diseño racional de las sintasas de poliquetidos modulares se ha utilizado para reprogramar la sintasa para producir this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La luteoreticulina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir, donde los grupos funcionales en la this compound son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Reactivos de sustitución: Los halógenos y otros electrófilos se utilizan en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas.

Comparación Con Compuestos Similares

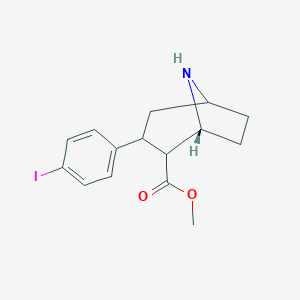

La luteoreticulina está estrechamente relacionada con otras nitrofenilpiranonas, como la aureothin, la neoaureothin y sus fotoisómeros SNF4435C y SNF4435D . Estos compuestos comparten características estructurales y propiedades bioactivas similares, pero difieren en sus actividades y aplicaciones específicas.

Compuestos similares:

Aureothin: Conocido por sus actividades antitumorales e inmunosupresoras.

Neoaureothin: Exhibe propiedades bioactivas similares a la aureothin.

SNF4435C y SNF4435D: Fotoisómeros inusuales con actividades biológicas distintas.

La singularidad de la this compound radica en su combinación específica de actividades antioxidantes y antiinflamatorias, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

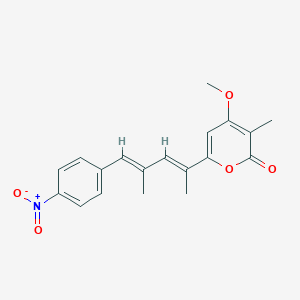

IUPAC Name |

4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCHGEJHIFBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945038 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22388-89-2 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

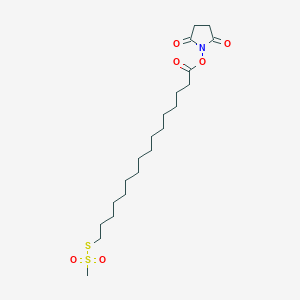

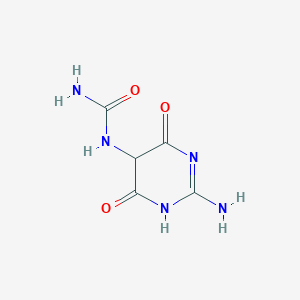

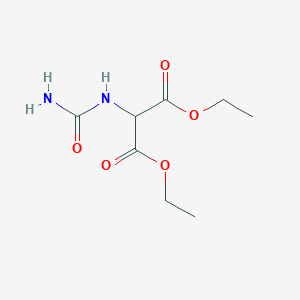

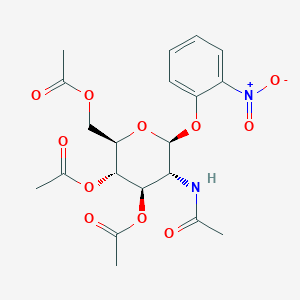

Feasible Synthetic Routes

Q1: What is the correct chemical structure of luteoreticulin?

A1: While initially misidentified as Griseulin, further research revealed the structure of luteoreticulin to be 3-methoxy-2,6,8-trimethyl-9-(p-nitrophenyl)nona-2,4,6,8-tetraen-5-olide. This was confirmed through synthesis and detailed spectroscopic analysis. [, ]

Q2: How is luteoreticulin biosynthesized?

A2: Luteoreticulin biosynthesis involves a modular polyketide synthase (PKS) system. Intriguingly, this system shares evolutionary links with the biosynthetic pathways of aureothin and neoaureothin. Researchers have successfully engineered the aureothin PKS to produce luteoreticulin, highlighting the potential for rational design in polyketide biosynthesis. [, ]

Q3: Are there any unique aspects to the luteoreticulin PKS system?

A3: Yes, the luteoreticulin PKS exhibits fascinating deviations from typical modular behavior. For instance, a single ketoreductase domain dictates the biosynthetic branching point between aureothin and luteoreticulin, demonstrating significant control over the final product structure. [] Additionally, an atypical iterative loading of extender units by an AT domain onto both its cognate and a downstream ACP has been observed, challenging conventional understanding of PKS linearity. []

Q4: What is the geometrical configuration of luteoreticulin?

A4: Luteoreticulin possesses an (E,E) configuration for the double bonds at positions 6 and 8, as confirmed through synthesis and nuclear Overhauser effect (NOE) experiments on key intermediates. []

Q5: Has the synthesis of luteoreticulin been achieved?

A5: Yes, convergent synthetic routes for both luteoreticulin and its didemethylated analog have been successfully developed. These strategies allow for potential structural modifications to the pyran and phenyl rings, facilitating structure-activity relationship studies. [, ]

Q6: What is known about the biological activity of luteoreticulin?

A6: Although initial reports suggested potential insecticidal properties when tested against houseflies, [] further research on luteoreticulin's biological activity and potential applications is limited. Investigating its interactions with biological targets and downstream effects will be crucial to fully understand its mechanism of action and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)